

In-Depth Technical Guide: Spectroscopic Characterization of 2-Methylcyclopentanamine Hydrochloride

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Compound of Interest

Compound Name:	2-Methylcyclopentanamine hydrochloride
CAS No.:	5454-76-2
Cat. No.:	B1370243

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Executive Summary

2-Methylcyclopentanamine hydrochloride (CAS: 102778-36-9 for cis-isomer; generic amine CAS: 41223-14-7) is a critical alicyclic amine intermediate used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2][3][4] Its utility lies in the conformational restriction provided by the cyclopentane ring, which can lock pharmacophores into bioactive geometries.[5]

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) of the hydrochloride salt.[5][6] Unlike the free base, the salt form presents unique spectral challenges—specifically in proton exchange dynamics and infrared ammonium band broadening—that require optimized analytical protocols.[5]

Part 1: Compound Identity & Stereochemical Context

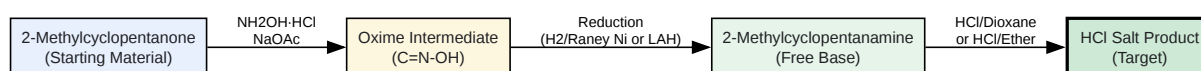
The commercial synthesis of 2-methylcyclopentanamine typically involves the reduction of 2-methylcyclopentanone oxime.[5] This process yields a mixture of cis and trans diastereomers. [5] While the trans isomer is often thermodynamically favored, the cis isomer (where the methyl and amino groups are on the same face) is frequently the target for specific stereoselective drug scaffolds.[5]

Chemical Data Table

Property	Data
IUPAC Name	2-Methylcyclopentan-1-amine hydrochloride
Common Name	2-Amino-1-methylcyclopentane HCl
Molecular Formula	
Molecular Weight	135.63 g/mol (Salt); 99.17 g/mol (Free Base)
Appearance	White to off-white hygroscopic solid
Solubility	High in Water, Methanol, DMSO; Low in Hexane, DCM
Chiral Centers	C1 and C2 (4 stereoisomers total: 1R,2R; 1S,2S; 1R,2S; 1S,2R)

Synthetic Workflow & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying ketone precursors or oxime intermediates.[5]



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Figure 1: Synthetic pathway highlighting the origin of potential impurities (unreduced oxime) and stereochemical mixtures.

Part 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy

Protocol: Solvent Selection

For the hydrochloride salt, DMSO-d6 is the solvent of choice.[5]

- Why:

causes rapid exchange of the ammonium protons (

), making them invisible.[5]

often fails to solubilize the salt effectively or leads to broad, aggregated peaks.[5] DMSO-d6 preserves the ammonium signal (typically a broad singlet around 8.0 ppm) and allows for clear integration.[5]

Predicted NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are relative to TMS (

0.0). Values represent the trans-isomer, which is the thermodynamically dominant form in equilibrium mixtures.

Proton Assignment	Shift (ppm)	Multiplicity	Integration	Coupling () / Notes
	8.00 - 8.25	Broad Singlet	3H	Disappears on shake.
H-1 (CH-N)	3.15 - 3.30	Multiplet	1H	Deshielded by cationic nitrogen.
H-2 (CH-Me)	1.85 - 2.05	Multiplet	1H	Complex splitting due to ring strain.
Ring	1.40 - 1.80	Multiplet	4H	Overlapping envelope of C3/C4 protons. [5]
Ring	1.10 - 1.30	Multiplet	2H	C5 protons (shielded).[5]
	0.95 - 1.05	Doublet	3H	Hz.[5] Diagnostic for isomer ratio.

Stereochemical Differentiation: The chemical shift of the methyl group is the most reliable indicator of stereochemistry in the mixture.[5]

- Trans-isomer: Methyl doublet typically appears slightly upfield (~0.95 ppm) due to reduced steric compression compared to the cis form.[5]
- Cis-isomer: Methyl doublet appears slightly downfield (~1.05 ppm).[5]

NMR Data (100 MHz, DMSO-d6)

- C-1 (CH-N): ~54.0 ppm (Significant deshielding).[5]
- C-2 (CH-Me): ~38.0 ppm.[5]
- Ring

: ~33.0, 30.5, 21.5 ppm.[5]

- Methyl (

): ~18.5 ppm.[5]

Part 3: Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is drastically different from the free base.[5] The conversion of the primary amine (

) to the ammonium salt (

) alters the vibrational modes significantly.[5]

Key Diagnostic Bands (KBr Pellet or ATR)

Wavenumber ()	Assignment	Description
2800 - 3200	Stretch ()	Very Broad, Strong. This "ammonium envelope" often overlaps with C-H stretching bands (2850-2960). It is the hallmark of the salt form.[5]
~2000 - 2500	Overtone/Combination	Weak, broad series of bands often seen in amine salts (sometimes called "ammonium combination bands").
1580 - 1620	Bend (Asym)	Medium intensity.[5] Distinct from the C=C region.[3][5]
~1500	Bend (Sym)	Weaker deformation band.[5]
1380	Bend	Characteristic "umbrella" mode of the methyl group.[5]
None	Stretch	Absence is critical. A peak at 1700-1740 indicates unreacted cyclopentanone.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight, though the salt counter-ion (Cl-) is typically not observed in positive mode ESI.[5]

Ionization Method: ESI+ (Electrospray Ionization)

- Observed Ion:

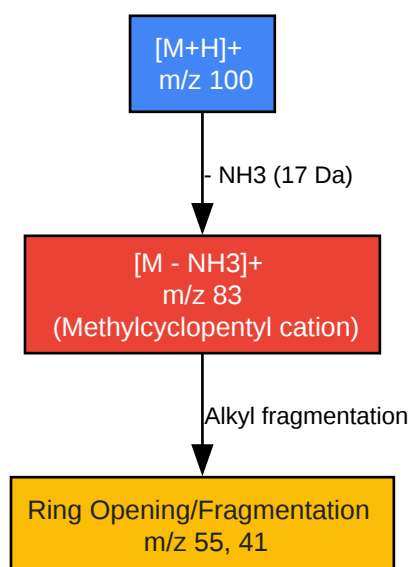
at m/z 100.1.[5]

- Note: The HCl is lost during the ionization process in the gas phase; you observe the protonated free base.[5]

Fragmentation Pathway (EI or CID)

In Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), the molecule undergoes characteristic fragmentation.

- Loss of Ammonia (): The most facile fragmentation is the loss of the amino group (17 Da) to form the methylcyclopentyl cation (m/z 83).[5]
- Ring Fragmentation: Subsequent breakdown of the cyclopentane ring.[5]



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Figure 2: Primary fragmentation pathway observed in MS analysis.

Part 5: Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common. A "Self-Validating" protocol involves checking these specific regions:

- Residual Ketone: Check IR for 1740

(C=O).[5] Check NMR for triplet/multiplet ~2.1 ppm (alpha-protons to carbonyl).[5]

- Residual Oxime: Check NMR for a downfield proton ~9-10 ppm (=N-OH) if DMSO is used.[5]
- Water Content: Being hygroscopic, the salt absorbs atmospheric moisture.[5] In DMSO-d6 NMR, a water peak at 3.33 ppm can obscure the H-1 methine proton.
 - Remediation: Dry the sample in a vacuum desiccator over
for 24 hours before analysis.

References

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Sources

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